molecular formula C21H25N3O4 B11090755 N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide

N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide

Cat. No.: B11090755
M. Wt: 383.4 g/mol
InChI Key: CEEUPLFQORRVEV-HYARGMPZSA-N
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Description

N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxyphenyl group, a methoxybenzylidene hydrazine moiety, and an oxopropanamide backbone. Its distinct chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide typically involves multiple steps. One common method includes the condensation of 4-hydroxyacetophenone with isobutyraldehyde to form the intermediate 1-(4-hydroxyphenyl)-2-methylpropan-1-one. This intermediate is then reacted with 4-methoxybenzaldehyde and hydrazine hydrate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The methoxybenzylidene hydrazine moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the methoxybenzylidene hydrazine moiety can interact with nucleophilic centers. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications set it apart from similar compounds .

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-N'-[(E)-(4-methoxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C21H25N3O4/c1-21(2,13-15-4-8-17(25)9-5-15)23-19(26)12-20(27)24-22-14-16-6-10-18(28-3)11-7-16/h4-11,14,25H,12-13H2,1-3H3,(H,23,26)(H,24,27)/b22-14+

InChI Key

CEEUPLFQORRVEV-HYARGMPZSA-N

Isomeric SMILES

CC(C)(CC1=CC=C(C=C1)O)NC(=O)CC(=O)N/N=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)O)NC(=O)CC(=O)NN=CC2=CC=C(C=C2)OC

Origin of Product

United States

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